6-Chloro-5-nitronicotinic acid

Descripción general

Descripción

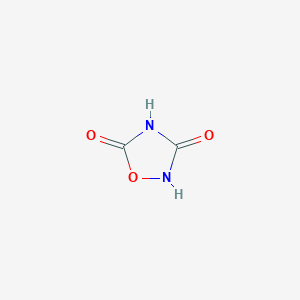

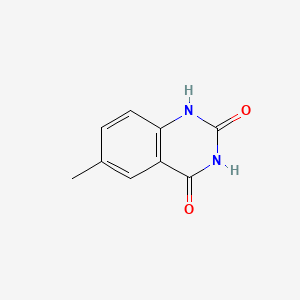

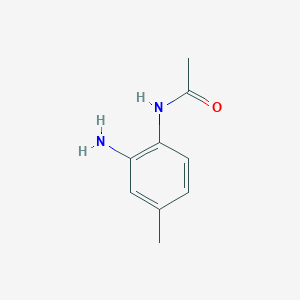

6-Chloro-5-nitronicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4 . It has an average mass of 202.552 Da and a monoisotopic mass of 201.978134 Da . It is also known by other names such as 3-Pyridinecarboxylic acid, 6-chloro-5-nitro- .

Synthesis Analysis

This compound (6CNA) is a nicotinic acetylcholine receptor agonist that has been synthesized . It is used as an intermediate in the synthesis of other compounds, such as morpholine and acetylcholine .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H3ClN2O4 . It has an average mass of 202.552 Da and a monoisotopic mass of 201.978134 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.55 . It is a solid powder that should be stored at -20°C . Its boiling point is between 99-102°C .Aplicaciones Científicas De Investigación

Chlorogenic Acid: Nutraceutical and Food Additive

Chlorogenic acid, a phenolic compound, demonstrates health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role as a nutraceutical for treating metabolic syndrome and as a natural food additive due to its antimicrobial and antioxidant properties showcases the potential of phenolic compounds in medical and food industries (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Cathode Materials for Li-ion Batteries

Interactions between cathode materials and electrolyte solutions in lithium-ion batteries highlight the importance of surface chemistry and the potential for improved battery performance through chemical innovation. This area of research underscores the significance of chemical compounds in advancing technology (Aurbach et al., 2007).

Hepatoprotective and Antioxidant Effects

Chlorogenic Acid (CGA) exhibits various therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. This review calls for further research on CGA to optimize its biological and pharmacological effects, suggesting the potential for phenolic acids in protective health applications (Naveed et al., 2018).

Nicotinic Acid in Coronary Artery Disease Prevention

Nicotinic acid, known for its lipid-modifying effects, is the most potent treatment for altering LDL, VLDL, and HDL cholesterol levels. This review discusses the therapeutic potential of nicotinic acid, including its mechanisms and the emerging evidence of its anti-inflammatory effects, demonstrating the compound's role in medical treatment and disease prevention (Digby, Lee, & Choudhury, 2009).

Organic Corrosion Inhibitors

The use of organic inhibitors to prevent metallic dissolution in acidic media addresses the need for corrosion control in various industrial processes. This review emphasizes the role of chemical compounds with heteroatoms and π-electrons in protecting metals and alloys against corrosion, highlighting the intersection of chemistry and material science (Goyal et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6-Chloro-5-nitronicotinic acid is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system .

Mode of Action

This compound: acts as an agonist to the nicotinic acetylcholine receptor . It binds to the primary amines on the surface of rat brain cells, causing their deamination .

Biochemical Pathways

The interaction of This compound with the nicotinic acetylcholine receptor affects the cholinergic pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition .

Result of Action

The binding of This compound to the nicotinic acetylcholine receptor leads to changes in cellular activity . The exact molecular and cellular effects depend on the specific type of cell and the overall state of the organism.

Análisis Bioquímico

Biochemical Properties

6-Chloro-5-nitronicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions often involve the nitro group, which can participate in redox reactions, influencing the enzyme’s activity. Additionally, this compound can bind to proteins, altering their conformation and function. The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate antioxidant genes, enhancing the cell’s defense mechanisms against oxidative stress. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as NAD-dependent dehydrogenases, by binding to their active sites. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These changes can lead to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Studies have shown that prolonged exposure to light and air can lead to the degradation of this compound, reducing its efficacy. In vitro and in vivo studies have also indicated that the compound’s effects on cellular function can diminish over time, likely due to metabolic degradation and the development of cellular resistance .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance cellular antioxidant defenses and improve metabolic function. At higher doses, it can exhibit toxic effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have been observed, where the beneficial effects of this compound plateau and adverse effects begin to manifest. These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. It can interact with enzymes such as NAD-dependent dehydrogenases and cytochrome P450 oxidases, influencing their activity and, consequently, metabolic flux. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism. Additionally, this compound can act as a substrate for certain enzymes, undergoing biotransformation and contributing to the production of reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria. This localization is influenced by factors such as the compound’s chemical properties and the presence of specific targeting signals .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and redox balance. Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity. These modifications can alter the compound’s binding affinity for specific proteins and its ability to interact with cellular structures .

Propiedades

IUPAC Name |

6-chloro-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRHNMXCDNACMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323699 | |

| Record name | 6-CHLORO-5-NITRONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7477-10-3 | |

| Record name | 7477-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-CHLORO-5-NITRONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

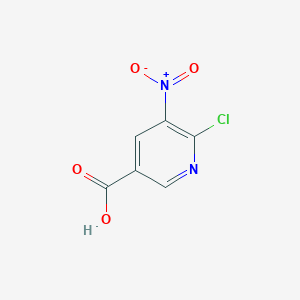

Q1: What is the role of 6-chloro-5-nitronicotinic acid in the synthesis of photoaffinity probes for nicotinic acetylcholine receptors (nAChRs)?

A1: this compound serves as a crucial starting material in the synthesis of photoaffinity probes targeting nAChRs []. Specifically, it undergoes selective reduction of the nitro group followed by diazotization to yield 5-azido-6-chloropyridin-3-ylmethyl chloride. This key intermediate is then further reacted to produce the desired azidopyridinyl photoaffinity probes, 1-(5-azido-6-chloropyridin-3-ylmethyl)-2-nitroiminoimidazolidine (1) and N-(5-azido-6-chloropyridin-3-ylmethyl)-N'-methyl-N''-nitroguanidine (2) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

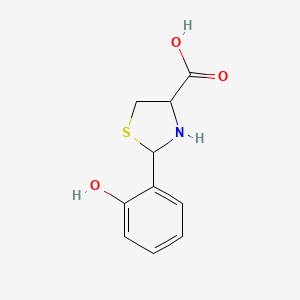

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)

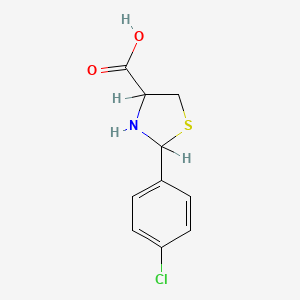

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)